molecular formula C5H8ClF B6331943 1-Chloro-1-fluoro-2,2-dimethylcyclopropane CAS No. 1891-96-9

1-Chloro-1-fluoro-2,2-dimethylcyclopropane

Cat. No.: B6331943
CAS No.: 1891-96-9
M. Wt: 122.57 g/mol
InChI Key: TWYHMSNUCXUQLL-UHFFFAOYSA-N
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Description

1-Chloro-1-fluoro-2,2-dimethylcyclopropane is an organic compound with the molecular formula C5H8ClF. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a cyclopropane ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-fluoro-2,2-dimethylcyclopropane can be synthesized through various methods. One common approach involves the halogenation of 2,2-dimethylcyclopropane. The reaction typically uses chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize efficiency and minimize waste. Industrial methods often employ continuous flow reactors and advanced separation techniques to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-fluoro-2,2-dimethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in different hydrocarbon derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or hydrocarbons.

Scientific Research Applications

1-Chloro-1-fluoro-2,2-dimethylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of halogenated cyclopropanes.

    Biology: Researchers investigate its potential biological activity and interactions with biomolecules.

    Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It serves as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-1-fluoro-2,2-dimethylcyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

  • 1-Chloro-2,2-dimethylcyclopropane
  • 1-Fluoro-2,2-dimethylcyclopropane
  • 1-Bromo-1-fluoro-2,2-dimethylcyclopropane

Uniqueness: 1-Chloro-1-fluoro-2,2-dimethylcyclopropane is unique due to the simultaneous presence of both chlorine and fluorine atoms on the cyclopropane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-chloro-1-fluoro-2,2-dimethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF/c1-4(2)3-5(4,6)7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYHMSNUCXUQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295947
Record name 1-chloro-1-fluoro-2,2-dimethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891-96-9
Record name NSC106470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-1-fluoro-2,2-dimethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Reactant of Route 2
1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Reactant of Route 3
1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Reactant of Route 4
1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Reactant of Route 5
1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Reactant of Route 6
1-Chloro-1-fluoro-2,2-dimethylcyclopropane

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